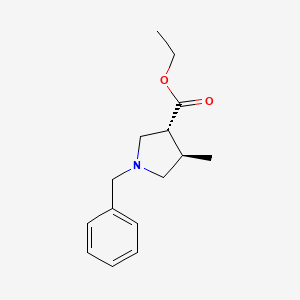

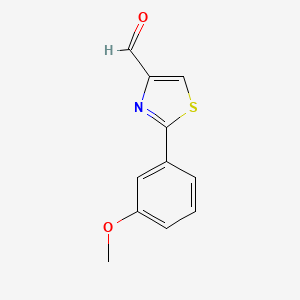

(R)-3-Amino-3-(2-nitrophenyl)propanoic acid

Descripción general

Descripción

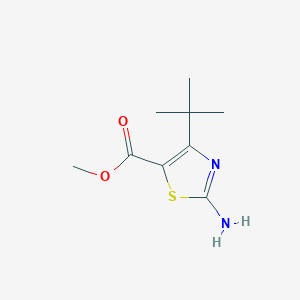

(R)-3-Amino-3-(2-nitrophenyl)propanoic acid, commonly known as ANPA, is a non-proteinogenic amino acid that has been widely used in scientific research due to its unique properties. ANPA has a nitro group attached to its phenyl ring, which makes it an excellent tool for studying protein-ligand interactions.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

(R)-3-Amino-3-(2-nitrophenyl)propanoic acid serves as a precursor in the synthesis of complex molecules. For instance, it has been used in the synthesis of ethyl 3-(3-aminophenyl)propanoate through a process involving the reduction of nitro group to amino group, highlighting the compound's utility in creating pharmacologically relevant structures (Nagel, Radau, & Link, 2011). Additionally, the compound's derivatives have been involved in the synthesis of ethylenediamine- and propylenediaminediacetic acid derivatives, showcasing its versatility in forming ligands for metal coordination complexes, which are promising for radiopharmaceutical development (Allali et al., 2006).

Biomaterials and Tissue Engineering

In biomaterials science, (R)-3-Amino-3-(2-nitrophenyl)propanoic acid has been utilized to modulate the cell affinities of materials. A novel photocleavable peptide-grafted poly(2-hydroxyethyl methacrylate) hybrid utilizing this compound has been developed to control surface properties for enhanced cellular interactions. This innovation facilitates the development of materials with tunable cytocompatibilities, crucial for tissue engineering and regenerative medicine applications (Nishimura et al., 2019).

Methodological Developments

The compound's derivatives have also found applications in methodological advancements within organic chemistry. For example, solid-phase synthesis techniques have been enhanced using a derivative, demonstrating the compound's role in facilitating efficient synthesis routes for substituted 2-aminofuranones, highlighting its importance in streamlining synthetic procedures (Matiadis, Prousis, & Igglessi-Markopoulou, 2009).

Mecanismo De Acción

Target of Action

It is known that this compound is used as an active pharmaceutical intermediate , which suggests that it may be involved in the synthesis or modification of other bioactive compounds.

Mode of Action

As an active pharmaceutical intermediate , it likely interacts with its targets through chemical reactions, leading to the formation of new compounds. The presence of a nitro group in its structure suggests that it may be highly reactive towards various nucleophiles.

Biochemical Pathways

Given its role as a pharmaceutical intermediate , it may be involved in various biochemical processes depending on the specific compounds it helps synthesize or modify.

Pharmacokinetics

It is slightly soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of ®-3-Amino-3-(2-nitrophenyl)propanoic acid’s action would depend on the specific compounds it helps synthesize or modify. As an active pharmaceutical intermediate , its effects would likely be seen in the therapeutic outcomes of the drugs it contributes to.

Propiedades

IUPAC Name |

(3R)-3-amino-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBOYULKNZTOMN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375882 | |

| Record name | (r)-beta-(2-nitrophenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-3-(2-nitrophenyl)propanoic acid | |

CAS RN |

756814-14-9 | |

| Record name | (r)-beta-(2-nitrophenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1598059.png)

![[1,1'-Biphenyl]-3,3'-dicarbonitrile](/img/structure/B1598068.png)